molecular formula C26H35N5O2 B2897980 N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922016-03-3

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2897980
M. Wt: 449.599
InChI Key: UWHUACQEPKDHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Bio-Immunological and Cytotoxicity Studies

In bio-immunological and cytotoxicity studies, researchers have utilized compounds with structures similar to N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. For example, poly(2-oxazolines) with varying alkyl chain lengths, including compounds with methyl and ethyl groups, have been tested for cell cytotoxicity in vitro. These studies used assays like the MTT assay for cell viability estimation. The polymers displayed low cytotoxicity, which is pivotal for biomedical applications, especially in drug delivery and immunobiology (Kronek et al., 2011).

2. Neurokinin-1 Receptor Antagonism

Certain compounds structurally related to N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been studied for their properties as neurokinin-1 receptor antagonists. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as an orally active antagonist with potential efficacy in conditions like emesis and depression (Harrison et al., 2001).

3. Pharmacological Activity Influenced by Substituents

The impact of different substituents on the pharmacological activity of compounds with structures analogous to N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been a subject of research. For example, the synthesis and pharmacological evaluation of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine, a compound with different substituents, revealed its influence on pharmacological activities such as adrenolytic and vasodilator effects (Cignarella et al., 1979).

4. σ Receptor Ligands Characterization

Studies have been conducted on σ receptor ligands that share structural features with N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. For example, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine and 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine have been characterized for their selectivity and binding affinity at σ binding sites. Such ligands have potential applications in conditions like dystonia (Matsumoto et al., 1995).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18-6-5-7-22(19(18)2)28-26(33)25(32)27-17-24(31-14-12-29(3)13-15-31)20-8-9-23-21(16-20)10-11-30(23)4/h5-9,16,24H,10-15,17H2,1-4H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUACQEPKDHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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